molecular formula C14H12ClNO2 B13680379 4-(Benzyloxy)-N-hydroxybenzimidoyl Chloride

4-(Benzyloxy)-N-hydroxybenzimidoyl Chloride

Cat. No.: B13680379
M. Wt: 261.70 g/mol
InChI Key: BBOUEPLXKIQEPX-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-N-hydroxybenzimidoyl Chloride is an organic compound that features a benzyloxy group attached to a benzimidoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-N-hydroxybenzimidoyl Chloride typically involves the reaction of 4-(benzyloxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired benzimidoyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-N-hydroxybenzimidoyl Chloride can undergo several types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The benzimidoyl chloride can be reduced to form the corresponding amine.

    Substitution: The chloride group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzimidoyl amines.

    Substitution: Various substituted benzimidoyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-N-hydroxybenzimidoyl Chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-N-hydroxybenzimidoyl Chloride involves its reactivity towards nucleophiles and electrophiles. The benzimidoyl chloride moiety is highly reactive, allowing it to form covalent bonds with various substrates. This reactivity is exploited in organic synthesis to create complex molecules with specific functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)benzyl chloride
  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)-3-chloroaniline

Uniqueness

4-(Benzyloxy)-N-hydroxybenzimidoyl Chloride is unique due to its combination of a benzyloxy group and a benzimidoyl chloride moiety. This combination provides a versatile platform for further chemical modifications, making it valuable in various synthetic applications .

Properties

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

N-hydroxy-4-phenylmethoxybenzenecarboximidoyl chloride

InChI

InChI=1S/C14H12ClNO2/c15-14(16-17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2

InChI Key

BBOUEPLXKIQEPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=NO)Cl

Origin of Product

United States

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